2-fluoro-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide
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Overview
Description
2-FLUORO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a pyridine ring, and a benzamide moiety
Preparation Methods
The synthesis of 2-FLUORO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The process generally starts with the preparation of the boron reagent, followed by its coupling with the appropriate aryl halide to form the desired product.
Chemical Reactions Analysis
2-FLUORO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Scientific Research Applications
2-FLUORO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been studied as an inhibitor of PI3 kinase delta, where it binds to the active site of the enzyme and prevents its activity . This inhibition can modulate various cellular pathways, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
2-FLUORO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE can be compared with other similar compounds such as:
N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE: This compound lacks the fluorine atom, which may affect its reactivity and binding affinity.
2-FLUORO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZOATE: This compound has a benzoate group instead of a benzamide group, which can influence its chemical properties and applications.
The presence of the fluorine atom in 2-FLUORO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE enhances its stability and reactivity, making it unique compared to its analogs.
Properties
Molecular Formula |
C22H21FN2O |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-fluoro-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H21FN2O/c1-16(2)18-12-10-17(11-13-18)15-25(21-9-5-6-14-24-21)22(26)19-7-3-4-8-20(19)23/h3-14,16H,15H2,1-2H3 |
InChI Key |
SWIAEPLNTNCFRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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